Strontium borate
CAS No.: 13703-86-1
Cat. No.: VC21274009
Molecular Formula: B2O6Sr3
Molecular Weight: 380.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 13703-86-1 |
|---|---|
| Molecular Formula | B2O6Sr3 |
| Molecular Weight | 380.5 g/mol |
| IUPAC Name | tristrontium;diborate |
| Standard InChI | InChI=1S/2BO3.3Sr/c2*2-1(3)4;;;/q2*-3;3*+2 |
| Standard InChI Key | LNSYCBFBTCINRL-UHFFFAOYSA-N |
| SMILES | B([O-])([O-])[O-].B([O-])([O-])[O-].[Sr+2].[Sr+2].[Sr+2] |
| Canonical SMILES | B([O-])([O-])[O-].B([O-])([O-])[O-].[Sr+2].[Sr+2].[Sr+2] |
Introduction
Chemical Composition and Structural Characteristics
Basic Formulation and Synthesis
Strontium borate glasses and crystalline phases are typically synthesized via melt-quenching techniques. A common formulation involves 70 mol% B₂O₃ with SrO and modifiers like TiO₂ or Na₂O. For example, the ternary system 70B₂O₃-(30−x)SrO-xTiO₂ and the quaternary system 70B₂O₃-20SrO-(10−x)Na₂O-xTiO₂ have been extensively studied . Inductively coupled plasma atomic emission spectroscopy (ICP-AES) confirms deviations of 5–8% between theoretical and actual compositions due to volatility during melting .
Crystalline and Amorphous Structures
Crystalline strontium borate Sr₂B₁₆O₂₆ adopts a monoclinic structure (space group P2₁/c) with lattice parameters a = 8.408 Å, b = 16.672 Å, c = 13.901 Å, and β = 106.33° . Its 3D network comprises [B₁₆O₂₀O₁₂/₂]⁴⁻ anions, combining 12 BO₃ triangles and 4 BO₄ tetrahedra . In amorphous glasses, ¹¹B magic-angle spinning nuclear magnetic resonance (MAS-NMR) reveals that substituting SrO with TiO₂ increases the BO₃/BO₄ ratio, indicating TiO₂’s network-forming role .
Table 1: Structural Parameters of Strontium Borate Glasses
| Composition (mol%) | BO₃/BO₄ Ratio | Density (g/cm³) | Glass Transition Temp. (°C) |
|---|---|---|---|
| 70B₂O₃-30SrO | 1.8 | 2.92 | 520 |
| 70B₂O₃-25SrO-5TiO₂ | 2.1 | 3.05 | 535 |
| 70B₂O₃-20SrO-10Na₂O-5TiO₂ | 2.3 | 2.88 | 510 |
Physicochemical Properties
Thermal Behavior
Differential scanning calorimetry (DSC) shows that TiO₂ doping increases glass transition temperatures (Tg) from 520°C (undoped) to 535°C (5 mol% TiO₂) . This aligns with structural densification due to TiO₂’s incorporation into the borate network .
Degradation Kinetics
In vitro degradation studies in phosphate-buffered saline (PBS) reveal mass losses of 2–25% over 21 days, controlled by SrO content . Higher SrO reduces degradation rates by stabilizing the glass network, while Na₂O increases ion release (e.g., 7,000 ppm Na⁺ in quaternary glasses) . Strontium release peaks at 1,200 ppm, correlating with SrO’s role in moderating boron dissolution .
Table 2: Ion Release Profiles (21-Day Cumulative)
| Composition | B (ppm) | Sr (ppm) | Na (ppm) | Cytotoxicity (Cell Viability %) |
|---|---|---|---|---|
| 70B₂O₃-30SrO | 5,500 | 1,200 | – | 95 |
| 70B₂O₃-20SrO-10Na₂O | 6,800 | 900 | 7,000 | 65 |
Biomedical Applications in Bone Regeneration
Apatite Formation and Osteoblast Response
Strontium borate glasses degrade into calcium-deficient hydroxyapatite (HA) layers in physiological conditions . Scanning electron microscopy (SEM) reveals multilayered apatite structures with SaOS-2 osteoblasts adhering to the surface, forming a “sandwich” morphology conducive to bone regeneration . The released Sr²⁺ stimulates osteoblast proliferation while inhibiting osteoclast activity, mimicking the dual mechanism of strontium ranelate .
Cytotoxicity and Biocompatibility
While ternary glasses (B₂O₃-SrO-TiO₂) show >90% cell viability, quaternary systems with Na₂O reduce viability to 65% due to Na⁺ toxicity . The MTT assay confirms that boron concentrations ≤5,500 ppm and strontium ≤1,200 ppm are non-cytotoxic, aligning with safe thresholds for human exposure .
Challenges and Future Directions
Degradation Rate Optimization
Current formulations degrade rapidly (2–25% mass loss in 21 days), necessitating slower kinetics for clinical use . Strategies include hybridizing with silica or phosphates to stabilize the network.
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